molecular formula C14H18N4O B2602544 N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097896-26-7

N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2602544
CAS No.: 2097896-26-7
M. Wt: 258.325
InChI Key: ZAXSEQJUBMGUCO-UHFFFAOYSA-N
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Description

N-[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a synthetic chemical compound designed for research applications in medicinal chemistry and drug discovery. This molecule features a pyrimidin-4-amine core, a privileged scaffold in the design of kinase inhibitors . The structure is further elaborated with an azetidine ring, a valuable motif for optimizing the pharmacokinetic properties of drug candidates, linked via an amide bond to a cyclohex-3-ene moiety, which can confer conformational restraint and influence molecular properties. This specific architecture suggests potential as a key intermediate or precursor in developing therapeutics targeting protein kinases, which are crucial in diseases like cancer . Researchers can utilize this compound as a building block for constructing more complex molecules or as a core structure for screening against various biological targets. Its mechanism of action would be target-dependent but may involve competitive inhibition at the ATP-binding sites of enzymes. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14(11-4-2-1-3-5-11)18-8-12(9-18)17-13-6-7-15-10-16-13/h1-2,6-7,10-12H,3-5,8-9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXSEQJUBMGUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction, often involving a suitable amine and a halogenated precursor.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is typically attached through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a detailed comparison of the target compound with analogs identified in the provided evidence, focusing on structural variations and their hypothetical pharmacological implications.

2.1. N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine ()
  • Key Structural Difference : Replaces the cyclohexene carbonyl with a 3-fluoropyridine-4-carbonyl group.
  • Implications: Fluorine’s electron-withdrawing nature may enhance metabolic stability and binding affinity to targets like kinases, where halogen bonds are critical .
  • Limitations: No direct pharmacological data (e.g., IC50, logP) are available for comparison.
2.2. 4-methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine ()
  • Key Structural Differences :
    • Saturated cyclohexane vs. cyclohexene (lacks rigidity from double bond).
    • Pyridin-3-ylmethyl substituent replaces the pyrimidine-azetidine system.
  • Molecular weight (204.31 g/mol) is lower than the target compound (estimated ~300 g/mol), suggesting differences in bioavailability and permeability .
2.3. EP 1 763 351 B9 Patent Compound ()
  • Key Structural Features : Contains a trifluoromethyl-bipyridine core and a cyclopentyl-azetidine hybrid structure.
  • Implications :
    • The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design.
    • The bipyridine system may target enzymes or receptors requiring aromatic stacking interactions, diverging from the pyrimidine’s role .

Biological Activity

N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyrimidine ring, an azetidine moiety, and a cyclohexene carbonyl group, which together contribute to its reactivity and interaction with biological systems.

Structural Characteristics

The molecular formula of this compound is C13H16N4OC_{13}H_{16}N_{4}O, with a molecular weight of approximately 244.30 g/mol. Its structure can be summarized as follows:

Component Description
Pyrimidine Ring Known for various biological activities
Azetidine Moiety Adds complexity and potential reactivity
Cyclohexene Group Contributes to unique chemical properties

Biological Activities

Research indicates that compounds containing pyrimidine and azetidine structures exhibit a range of biological activities, including:

  • Anticancer Properties : Similar compounds have shown efficacy in inhibiting tumor growth by targeting specific enzymes involved in cancer progression.
  • Antimicrobial Effects : The presence of the azetidine ring has been associated with antibacterial activity.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially impacting metabolic pathways.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Enzymes : The compound may bind to the active sites of specific enzymes, inhibiting their activity and altering metabolic processes.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

  • Anticancer Activity : A study demonstrated that related pyrimidine derivatives inhibited the growth of various cancer cell lines by inducing apoptosis through caspase activation.
  • Antimicrobial Testing : In vitro assays indicated that compounds with similar structural features exhibited significant antibacterial activity against Gram-positive bacteria.

The synthesis of this compound typically involves multi-step reactions that require careful control over conditions such as temperature and solvent choice. Analytical techniques like NMR spectroscopy and HPLC are employed to ensure the purity and structural integrity of the final product.

Stability and Solubility

The compound is generally stable under standard laboratory conditions but may be sensitive to extreme pH levels or strong oxidizing agents. Its solubility profile indicates good solubility in organic solvents like dimethyl sulfoxide (DMSO), while exhibiting limited solubility in water.

Potential Applications

This compound holds promise for applications in:

  • Drug Discovery : As a potential lead compound for developing new therapeutic agents targeting cancer or infectious diseases.

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